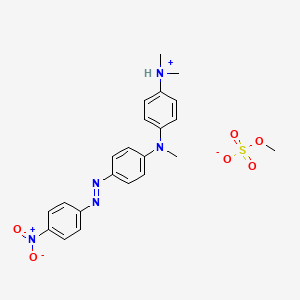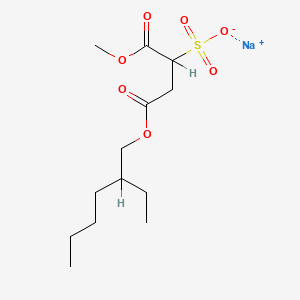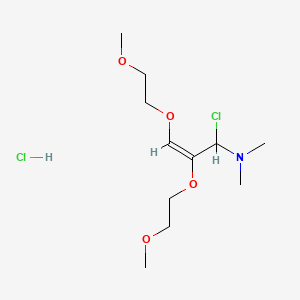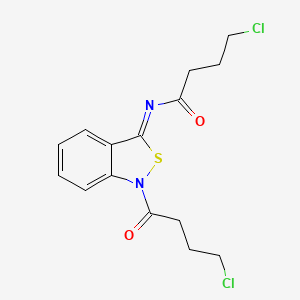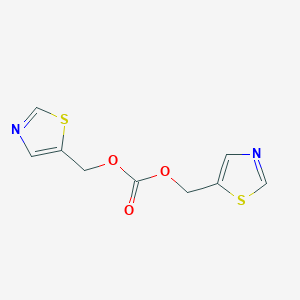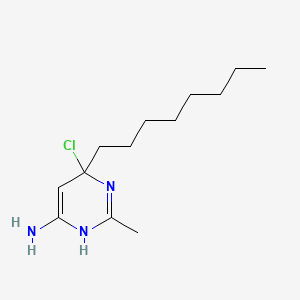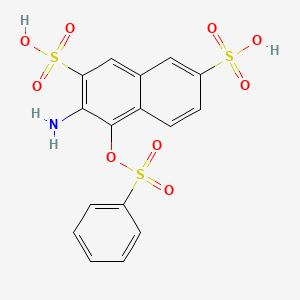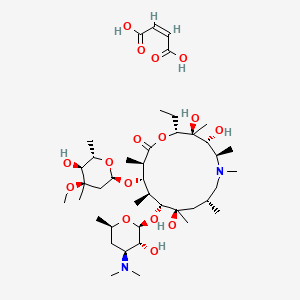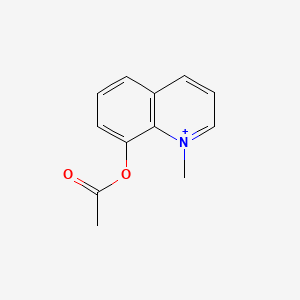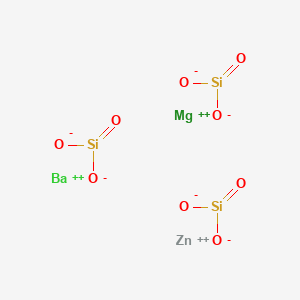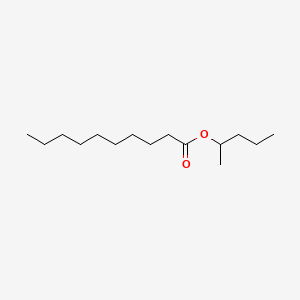
1-Methylbutyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbutyl decanoate is an organic compound classified as an ester. It is formed by the esterification of decanoic acid with 1-methylbutanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industries. Its molecular formula is C15H30O2, and it has a molecular weight of 242.3975 g/mol .
Métodos De Preparación
1-Methylbutyl decanoate can be synthesized through the Fischer esterification process, which involves the reaction of decanoic acid with 1-methylbutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Synthetic Route:
- Combine decanoic acid and 1-methylbutanol in a reaction flask.
- Add a few drops of concentrated sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
- Extract the ester with an organic solvent like diethyl ether.
- Purify the ester by distillation.
Industrial Production: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors and distillation columns are used to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
1-Methylbutyl decanoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis:
Reagents and Conditions: Water and an acid or base catalyst.
Products: Decanoic acid and 1-methylbutanol.
Transesterification:
Reagents and Conditions: Another alcohol and an acid or base catalyst.
Products: A different ester and 1-methylbutanol.
Oxidation:
Reagents and Conditions: Strong oxidizing agents such as potassium permanganate.
Products: Decanoic acid and other oxidation products.
Aplicaciones Científicas De Investigación
1-Methylbutyl decanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry:
- Used as a model compound to study esterification and transesterification reactions.
- Employed in the synthesis of other esters and organic compounds.
Biology:
- Investigated for its role in pheromone communication in insects, particularly in the bagworm moth .
- Studied for its potential effects on plant volatile organic compounds (VOCs) and their role in attracting pollinators .
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry:
- Widely used in the fragrance and flavor industries due to its pleasant odor.
- Utilized as a solvent and intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylbutyl decanoate primarily involves its hydrolysis to decanoic acid and 1-methylbutanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that break down esters. The resulting decanoic acid and 1-methylbutanol can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
1-Methylbutyl octanoate: Shorter carbon chain, similar odor profile.
1-Methylbutyl nonanoate: Intermediate carbon chain length, used in similar applications.
1-Methylbutyl dodecanoate: Longer carbon chain, different physical properties.
Uniqueness: 1-Methylbutyl decanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industries.
Propiedades
Número CAS |
55195-26-1 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
pentan-2-yl decanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-13-15(16)17-14(3)12-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
SUDINHDYWVJZKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


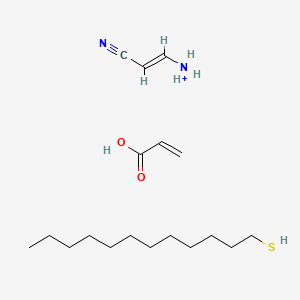
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
